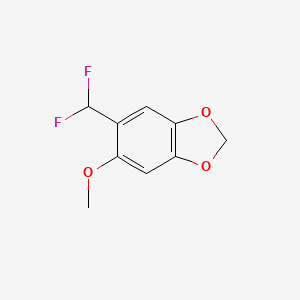
5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with difluoromethyl and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction is usually carried out in the presence of a base and a catalyst to facilitate the transfer of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-(Difluoromethyl)-6-formyl-1,3-benzodioxole, while reduction of the difluoromethyl group can produce 5-(Methyl)-6-methoxy-1,3-benzodioxole.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Trifluoromethyl)-6-methoxy-1,3-benzodioxole
- 5-(Methyl)-6-methoxy-1,3-benzodioxole
- 5-(Chloromethyl)-6-methoxy-1,3-benzodioxole
Uniqueness
5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .
Eigenschaften
Molekularformel |
C9H8F2O3 |
|---|---|
Molekulargewicht |
202.15 g/mol |
IUPAC-Name |
5-(difluoromethyl)-6-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C9H8F2O3/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3,9H,4H2,1H3 |
InChI-Schlüssel |
GYWAJWNZPAOSIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1C(F)F)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


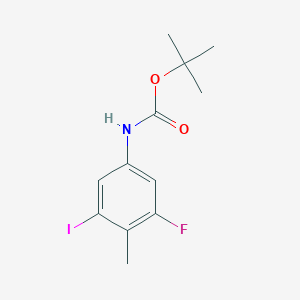

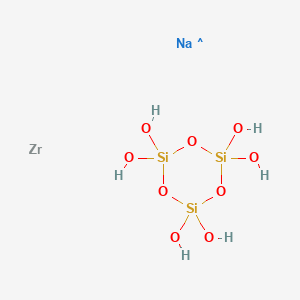
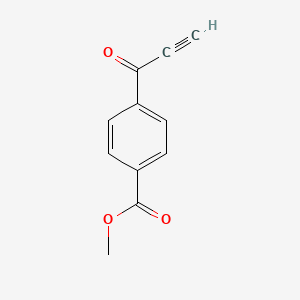

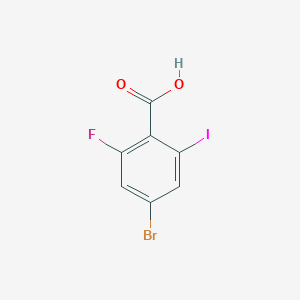

![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
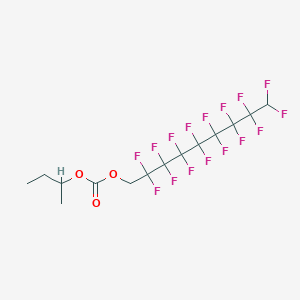
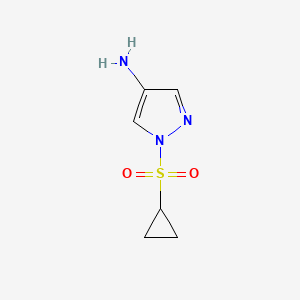
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)

![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)

